Introduction: The Significance of the Fluorinated Quinazolinedione Scaffold
Introduction: The Significance of the Fluorinated Quinazolinedione Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinazoline-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. Derivatives have been investigated as antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3] This structural motif is of particular interest as it can act as a bioisostere for the keto-acid moiety found in fluoroquinolone antibiotics, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][4]
The strategic introduction of a fluorine atom at the 5-position of the quinazoline ring, yielding 5-fluoroquinazoline-2,4(1H,3H)-dione, is a key chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physicochemical properties of this specific analogue is therefore paramount for researchers in drug discovery and development.
This guide provides a comprehensive analysis of the core physicochemical characteristics of 5-fluoroquinazoline-2,4(1H,3H)-dione. It moves beyond a simple data summary to detail the validated experimental methodologies for their determination, explaining the scientific rationale behind each protocol to ensure technical accuracy and reproducibility.
Molecular and Physicochemical Profile
The key physicochemical parameters for 5-fluoroquinazoline-2,4(1H,3H)-dione are summarized below, providing an essential at-a-glance reference. These values, comprising both experimental and computationally predicted data, are foundational for designing formulation strategies, predicting pharmacokinetic behavior, and understanding structure-activity relationships (SAR).
| Property | Value | Source(s) |
| IUPAC Name | 5-fluoro-1H-quinazoline-2,4-dione | [5] |
| CAS Number | 192570-33-5 | [5][6][7][8] |
| Molecular Formula | C₈H₅FN₂O₂ | [5][6] |
| Molecular Weight | 180.14 g/mol | [5][6] |
| Appearance | Light yellow to light brown solid | [9] |
| Melting Point (°C) | 320-322 | [9] |
| pKa (Predicted) | 9.0 ± 0.20 | [9] |
| LogP (Computed) | 0.3555 | [6] |
| Topological Polar Surface Area (TPSA) | 65.72 Ų | [6] |
| Hydrogen Bond Donors | 2 | [5][6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 0 | [6] |
Experimental Methodologies for Physicochemical Characterization
This section provides detailed, field-proven protocols for determining the critical physicochemical properties of 5-fluoroquinazoline-2,4(1H,3H)-dione. Each protocol is designed as a self-validating system, with explanations of the causality behind key experimental choices.
Melting Point Determination via Capillary Method
The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1°C), whereas impurities will depress the melting point and broaden the range.
Experimental Protocol:
-
Sample Preparation: Ensure the 5-fluoroquinazoline-2,4(1H,3H)-dione sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]
-
Capillary Loading: Seal one end of a glass capillary tube using the edge of a Bunsen burner flame.[11] Invert the tube and tap the open end into the powdered sample until a small amount of material enters the tube.
-
Sample Packing: Tap the sealed end of the capillary gently on a hard surface or drop it through a long glass tube to tightly pack the sample to a height of 2-3 mm at the bottom.[12][13]
-
Apparatus Setup: Place the packed capillary into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to quickly determine an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.
-
Precise Determination: Insert a new sample. Heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Controlled Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading.[13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a clear liquid (T2). The melting range is T1-T2.
Causality and Trustworthiness: The reliability of this method hinges on the slow, controlled heating rate near the melting point. Rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Performing the measurement in triplicate with fresh capillaries for each run ensures the reproducibility and trustworthiness of the obtained value.
Aqueous Solubility Determination via Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the internationally recognized gold-standard for determining equilibrium solubility due to its robustness and direct measurement principle.[14]
Experimental Protocol:
-
System Preparation: Prepare the desired aqueous medium (e.g., purified water, or pH 1.2, 4.5, and 6.8 buffers to simulate physiological conditions as per Biopharmaceutics Classification System guidelines).[15]
-
Sample Addition: Add an excess amount of 5-fluoroquinazoline-2,4(1H,3H)-dione to a known volume of the prepared medium in a sealed glass flask. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[14]
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[15] Preliminary studies can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Replication: Perform the entire experiment a minimum of three times to ensure the results are reproducible and to calculate the mean and standard deviation.[15]
Causality and Trustworthiness: This protocol's validity rests on achieving a true thermodynamic equilibrium between the solid and dissolved states. Using excess solid, ensuring adequate agitation time, and maintaining a constant temperature are critical. The quantification step must use a validated, specific, and sensitive analytical method to ensure that the measured concentration accurately reflects the solubility of the parent compound.
Acid Dissociation Constant (pKa) Determination via Potentiometric Titration
The pKa value defines the pH at which a molecule is 50% ionized. For a compound like 5-fluoroquinazoline-2,4(1H,3H)-dione with acidic N-H protons, the pKa dictates its charge state, which in turn profoundly impacts its solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for pKa determination.[16]
Experimental Protocol:
-
Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[17]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., degassed, purified water; a co-solvent like methanol may be used if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).
-
Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[17] This minimizes changes in activity coefficients.
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titrant Addition: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[18]
-
Replication: Perform a minimum of three independent titrations to ensure precision and accuracy.[17]
Causality and Trustworthiness: The method's accuracy is grounded in the direct measurement of pH changes as the compound's ionization state is systematically altered. Calibrating the pH meter is crucial for accurate pH readings. Maintaining constant temperature and ionic strength ensures that the measured pKa is a true thermodynamic constant under the specified conditions. The inflection point of the curve provides a clear marker for the equivalence point, anchoring the calculation of the half-equivalence point where pH = pKa.
Lipophilicity (LogP) Determination via RP-HPLC
Lipophilicity, quantified as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. While the shake-flask method is the direct approach, the reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, high-throughput, and material-sparing alternative that correlates well with shake-flask values.[19][20]
Experimental Protocol:
-
System Preparation: Set up an HPLC system with a reversed-phase column (e.g., C18) and a UV detector. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve Generation:
-
Select a set of 5-7 commercially available standard compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each standard individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot the logarithm of the retention factor (log k') versus the known literature LogP value for each standard. Perform a linear regression to generate a calibration equation (log P = m * log k' + c).[19]
-
-
Sample Analysis: Dissolve 5-fluoroquinazoline-2,4(1H,3H)-dione in the mobile phase and inject it onto the HPLC system under the exact same conditions used for the standards. Record its retention time.
-
LogP Calculation: Calculate the log k' for the test compound using its measured retention time. Substitute this value into the linear regression equation from the calibration curve to determine its experimental LogP.[19]
Causality and Trustworthiness: This method is based on the principle that a compound's retention on a nonpolar stationary phase is directly proportional to its lipophilicity. More lipophilic compounds interact more strongly with the C18 stationary phase and thus elute later (longer retention time). The trustworthiness of the result is entirely dependent on the quality of the calibration curve. The standards must be structurally diverse and their LogP values must be from a reliable source. Running the analysis under isocratic conditions ensures that the partitioning mechanism remains consistent for all compounds.
Conclusion: An Integrated View for Drug Development
The physicochemical properties of 5-fluoroquinazoline-2,4(1H,3H)-dione—a high melting point indicating crystalline stability, predicted pKa suggesting it is predominantly neutral at physiological pH, and a low computed LogP indicating moderate lipophilicity—collectively define its drug-like potential. These parameters are not independent; they are intricately linked and together govern the compound's journey from administration to its biological target. The robust experimental protocols detailed in this guide provide the necessary tools for researchers to validate these properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new quinazolinedione-based therapeutic agents.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not fully functional, content used for general principles).
- Unknown Source. (2021, September 19). experiment (1) determination of melting points. (Link not fully functional, content used for general principles).
- Unknown Source. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. (Link not fully functional, content used for general principles).
-
Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679. Retrieved from [Link]
-
Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-fluoroquinazoline-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from [Link]
-
ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3789. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
ScienceDirect. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Retrieved from [Link]
-
ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2022, June). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]
-
University of Iowa. (2019, November 6). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. Retrieved from [Link]
-
ChemBK. (n.d.). quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2018, May 2). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]
-
ResearchGate. (2025, May 13). 5-Fluoroindoline-2,3-dione. Retrieved from [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. 5-fluoroquinazoline-2,4(1H,3H)-dione | C8H5FN2O2 | CID 643346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 5-Fluoroquinazoline-2,4(1H,3H)-dione | 192570-33-5 [chemicalbook.com]
- 8. 192570-33-5 Cas No. | 5-Fluoroquinazoline-2,4(1H,3H)-dione | Apollo [store.apolloscientific.co.uk]
- 9. 5-Fluoroquinazoline-2,4(1H,3H)-dione | 192570-33-5 [amp.chemicalbook.com]
- 10. westlab.com [westlab.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
